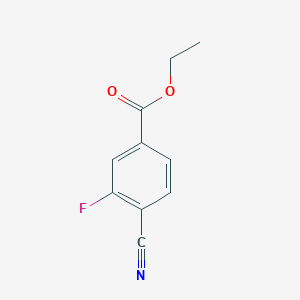

Ethyl 4-cyano-3-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyano-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYSQQVQGGLOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611987 | |

| Record name | Ethyl 4-cyano-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-53-8 | |

| Record name | Ethyl 4-cyano-3-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyano-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of Ethyl 4 Cyano 3 Fluorobenzoate

Synthetic Methodologies

The synthesis of Ethyl 4-cyano-3-fluorobenzoate is primarily achieved through the esterification of its corresponding carboxylic acid precursor, 4-cyano-3-fluorobenzoic acid.

Esterification Routes

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. In the context of this compound, this involves the reaction of 4-cyano-3-fluorobenzoic acid with ethanol (B145695).

The most direct method for synthesizing this compound is the esterification of 4-cyano-3-fluorobenzoic acid using ethanol. This reaction can be facilitated through various catalytic methods.

The Fischer-Speier esterification is a classic method that employs a strong acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol. For the synthesis of similar aromatic esters, such as methyl 3-cyano-5-fluorobenzoate from 3-cyano-5-fluorobenzoic acid and methanol, strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used under reflux conditions. The mechanism involves the protonation of the carboxylic acid by the strong acid, which enhances its electrophilicity, making it more susceptible to nucleophilic attack by the alcohol. For optimal conversion, a catalyst concentration of 5–10% v/v H₂SO₄ is often employed, with reaction times of 6–8 hours at reflux temperatures (around 65–70°C for methanol) achieving conversions greater than 85%.

Table 1: Typical Conditions for Acid-Catalyzed Esterification of a Substituted Fluorobenzoic Acid

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 3-Cyano-5-fluorobenzoic acid, Methanol | |

| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | |

| Catalyst Conc. | 5–10% v/v | |

| Solvent | Anhydrous Toluene or Methanol | |

| Temperature | Reflux (65–70°C) | |

| Reaction Time | 6–8 hours |

| Conversion | >85% | |

Research has explored alternative, milder reagents to catalyze esterification reactions. N-bromosuccinimide (NBS) has been identified as an efficient and selective catalyst for the direct esterification of aryl carboxylic acids. mdpi.com This method is notable for being metal-free and tolerant to air and moisture, which simplifies the synthetic and isolation procedures. mdpi.com In a study, various substituted benzoic acids were successfully esterified using NBS under neat (solvent-free) conditions. mdpi.com

Another alternative involves the use of solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay. ijstr.org This heterogeneous catalyst has been effectively used for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org The study found that both electron-donating and electron-withdrawing groups on the benzoic acid underwent smooth reaction, providing high yields. ijstr.org

Table 2: Comparison of Alternative Esterification Catalysts

| Catalyst | Key Features | Source |

|---|---|---|

| N-bromosuccinimide (NBS) | Metal-free, air and moisture tolerant, mild conditions. | mdpi.com |

| Modified Montmorillonite K10 Clay | Solid acid catalyst, solvent-free conditions, effective for various substituted benzoic acids. | ijstr.org |

The principles of esterification are broadly applicable to a range of substituted halogenated benzoic acids. The presence of substituents on the aromatic ring can influence the reactivity of the carboxylic acid. For instance, a study on the esterification of various substituted benzoic acids using a modified clay catalyst noted that the electronic nature of the substituent (whether electron-donating or withdrawing) did not significantly affect the reaction yield under their specific conditions, suggesting that temperature and the catalyst play a more dominant role. ijstr.org In another example, the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000) was achieved in good yield using a sealed-vessel microwave technique, highlighting an alternative energy source for driving the reaction. researchgate.net

For larger-scale or industrial production, continuous flow chemistry offers significant advantages in efficiency and scalability. Continuous flow systems have been developed for the esterification of aromatic carboxylic acids using mineral acid catalysis. lpp-group.com These systems allow for high conversions in short reaction times. lpp-group.com One patented method describes the continuous production of aromatic carboxylic acid esters by reacting the acid and a lower aliphatic alcohol in a countercurrent flow within a column under pressure (200-600 p.s.i.) and elevated temperatures (180-350°C). google.com Another approach to continuous flow synthesis of esters involves a telescoped procedure where the carboxylic acid is first converted to its ester in a heated coil reactor before proceeding to subsequent reactions. osti.gov

Table 3: Parameters for Continuous Flow Esterification of Aromatic Carboxylic Acids

| Parameter | Condition | Source |

|---|---|---|

| Method | Countercurrent flow in a flooded column | google.com |

| Pressure | 200-600 p.s.i. | google.com |

| Temperature | 180-350°C | google.com |

| Catalysis | Mineral Acid (e.g., Sulfuric Acid) | lpp-group.comgoogle.com |

| Advantage | High conversion, short reaction times, scalability. | lpp-group.com |

Acid-catalyzed Esterification

Esterification of Substituted Halogenated Benzoic Acid Derivatives

Cyanation Strategies

The introduction of a cyano group onto an aromatic ring is a pivotal step in the synthesis of many nitrile-containing compounds. For this compound, this can be achieved through direct cyanation of a suitable precursor or via indirect methods.

Cyanation of Halogenated Benzoate Esters

A common approach to synthesizing aryl cyanides involves the displacement of a halogen atom on the aromatic ring with a cyanide group. This can be accomplished using various metal cyanides or through nucleophilic aromatic substitution.

Transition metal-catalyzed cyanation reactions have become a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of C-CN bonds. snnu.edu.cnrsc.org Palladium, nickel, and copper are among the most frequently employed metals for these transformations. rsc.org

Historically, reagents like potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂), have been used. google.com However, due to their high toxicity, safer alternatives have been sought. google.com Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a less toxic and inexpensive cyanide source, has emerged as a viable option for the palladium-catalyzed cyanation of aryl halides. rsc.orgacs.org Nickel-catalyzed cyanations using K₄[Fe(CN)₆] have also been developed, representing a more sustainable approach. acs.org These reactions often employ a biphasic system to overcome the low solubility of K₄[Fe(CN)₆] in organic solvents. acs.org

Copper-mediated cyanations offer another avenue, with some methods utilizing a combination of N,N-dimethylformamide (DMF) and ammonium (B1175870) bicarbonate as the cyanide source. thieme-connect.com Isotopic labeling studies have suggested that the carbon and nitrogen atoms of the cyano group can be derived from the DMF and ammonia, respectively. thieme-connect.com

Table 1: Comparison of Metal Cyanide Reagents for Aryl Halide Cyanation

| Cyanide Reagent | Metal Catalyst | Advantages | Disadvantages |

| KCN, NaCN, Zn(CN)₂ | Palladium, Nickel, Copper | High reactivity | High toxicity google.com |

| K₄[Fe(CN)₆] | Palladium, Nickel | Low toxicity, inexpensive google.comacs.org | Low solubility in organic solvents google.com |

| DMF/NH₄HCO₃ | Copper | In-situ cyanide generation thieme-connect.com | May require high temperatures thieme-connect.com |

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for functionalizing electron-poor aromatic rings. masterorganicchemistry.com In this process, a nucleophile, such as a cyanide ion, attacks the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

For the synthesis of this compound, the fluorine atom is already present on the ring. Therefore, the cyanation would typically involve the displacement of a different leaving group, such as another halogen (e.g., chlorine or bromine), at the 4-position of an ethyl 3-fluorobenzoate (B1230327) derivative. The electron-withdrawing nature of the ester group and the fluorine atom would activate the ring towards nucleophilic attack by the cyanide ion. masterorganicchemistry.com The reaction often proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com In some cases, the reaction can also occur via a concerted mechanism. nih.gov

Metal Cyanide-mediated Reactions

Indirect Cyanation through Precursor Transformation

An alternative to direct cyanation is the transformation of a pre-existing functional group into a cyano group.

The synthesis can also commence from a molecule that already contains the cyano group. For instance, starting with a substituted benzonitrile, the desired ester functionality can be introduced in a subsequent step. A plausible route could involve the use of 4-bromo-2-fluorobenzonitrile. Through a carbonylation reaction using carbon monoxide and ethanol in the presence of a palladium catalyst, the bromo group can be converted to the ethyl ester, yielding this compound.

Multi-step Synthetic Sequences

The synthesis of this compound is often embedded within a larger, multi-step synthetic route for the preparation of more complex molecules. savemyexams.com For example, a process for producing meta- and para-cyanobenzoic acid derivatives involves the conversion of an amino group on the benzene (B151609) ring to a diazonium compound, which is then replaced by a cyano group using a Sandmeyer-type reaction. google.com

A specific example of a multi-step synthesis could start from 3-fluoro-4-nitrobenzoic acid. The carboxylic acid can be esterified to ethyl 3-fluoro-4-nitrobenzoate. The nitro group can then be reduced to an amino group, followed by a Sandmeyer reaction to introduce the cyano group, affording the final product.

Halogenation-Cyanation-Esterification Cascades

A multi-step synthetic approach to substituted cyanobenzoates involves a cascade of halogenation, cyanation, and esterification reactions. While not a direct one-pot cascade, this sequence is a practical route for assembling the target structure from simpler precursors. The process typically begins with a suitable fluorinated benzoic acid derivative.

A representative pathway can be adapted from syntheses of analogous compounds, such as methyl 3-cyano-5-fluorobenzoate. This type of synthesis involves:

Halogenation : An initial halogen (chlorine or bromine) is introduced onto the aromatic ring at a specific position. This is often accomplished using elemental chlorine (Cl₂) or bromine (Br₂) in a solvent like acetic acid.

Cyanation : The halogen atom is then displaced by a cyano group. This is a nucleophilic substitution reaction, commonly achieved using copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF). This step can be the rate-limiting stage due to factors like steric hindrance from adjacent groups.

Esterification : The final step is the conversion of the carboxylic acid group into an ethyl ester. This is typically an acid-catalyzed reaction, using ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions.

Table 1: Example of Halogenation-Cyanation-Esterification Parameters

| Step | Reagents | Solvent | Conditions | Typical Yield |

| Halogenation | Br₂ | Acetic Acid | Room Temp | >90% |

| Cyanation | CuCN | DMF | 120-150°C | 68-75% |

| Esterification | Ethanol, H₂SO₄ | Toluene | Reflux | 75-85% |

Chiral Synthesis Approaches

Chiral derivatives related to this compound are valuable intermediates, particularly in the pharmaceutical industry for synthesizing statins. google.com The synthesis of these chiral molecules often employs biocatalysis or starts from a chiral pool.

Biocatalysis offers a highly selective method for producing chiral compounds under mild reaction conditions. google.com For the synthesis of key chiral intermediates like (R)-4-cyano-3-hydroxybutyric acid ethyl ester, enzymes such as halohydrin dehalogenase and ketoreductase are employed. google.comgoogle.com

One prominent biocatalytic route starts with ethyl 4-chloro-3-oxobutanoate. google.com The process involves two key enzymatic steps:

Asymmetric Reduction : A recombinant ketoreductase enzyme, in the presence of a cofactor and a hydrogen donor like isopropanol, reduces the keto group to a hydroxyl group, forming (S)-4-chloro-3-hydroxybutyrate ethyl ester with high enantioselectivity. google.com

Cyanide-Induced Cyclization and Ring-Opening : A halohydrin dehalogenase enzyme first catalyzes the formation of an epoxide intermediate. This is followed by a nucleophilic ring-opening reaction with a cyanide source (like HCN or NaCN) to yield the final product, (R)-4-cyano-3-hydroxy ethyl butyrate. google.com

Patented methods report achieving high chemical purity (98%) and excellent optical purity (99% enantiomeric excess) with this biocatalytic approach. google.com

Table 2: Enzymatic Synthesis of a Chiral Cyano Ester Intermediate

| Step | Substrate | Enzyme | Key Reagents | Product | Yield | Optical Purity (ee) |

| 1 | Ethyl 4-chloro-3-oxobutanoate | Ketoreductase | Isopropanol | (S)-4-chloro-3-hydroxybutyrate ethyl ester | - | >99% |

| 2 | (S)-4-chloro-3-hydroxybutyrate ethyl ester | Halohydrin Dehalogenase | NaCN, HCN | (R)-4-cyano-3-hydroxy ethyl butyrate | 67.13% | 99% |

The synthetic sequence is as follows:

Esterification : Both carboxylic acid groups of L-(-)-malic acid are esterified.

Reduction : One of the ester groups is selectively reduced to a primary alcohol.

Bromination : The hydroxyl group is converted into a bromide, a good leaving group.

Cyanation : The bromide is displaced by a cyanide ion to form the final product. sioc-journal.cn

This method leverages the inherent chirality of the starting material to establish the stereocenter in the final product.

Enzymatic Biocatalysis for Chiral Intermediates

One-Pot Multicomponent Reactions utilizing Cyanoacetate (B8463686) Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby saving time, resources, and reducing waste. ijiset.com Ethyl cyanoacetate and its derivatives are versatile building blocks in MCRs for the synthesis of various heterocyclic and polyfunctionalized compounds. ijiset.comnih.gov

For instance, a one-pot, three-component condensation of an aromatic aldehyde, ethyl cyanoacetate, and dimedone can produce 4H-benzo[b]pyran derivatives in excellent yields (86%–98%). ijiset.com This reaction is often catalyzed by various catalysts, including manganese sulfate, in aqueous media. ijiset.com The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

While not a direct route to this compound itself, this methodology demonstrates the utility of cyanoacetate derivatives in rapidly constructing complex molecular scaffolds that could be further elaborated.

Table 3: Example of a One-Pot Reaction with Ethyl Cyanoacetate

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield Range |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Dimedone | MnSO₄·4H₂O | 4H-benzo[b]pyran | 86-98% |

Reaction Mechanisms

The reactivity of this compound is largely dictated by the electron-withdrawing nature of its substituents, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

The fluorine atom on the benzene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the para-cyano group and the meta-ester group make the carbon atom attached to the fluorine highly electrophilic and stabilize the intermediate Meisenheimer complex.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate (the Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing cyano and ester groups. In the final step, the fluoride (B91410) ion, which is a good leaving group, is eliminated, restoring the aromaticity of the ring.

An example is the reaction of mthis compound with ethanehydroxamic acid in the presence of a strong base like potassium t-butoxide. google.com The nucleophile, generated from the hydroxamic acid, displaces the fluoride to form a new C-O or C-N bond, leading to the synthesis of benzisoxazole derivatives after subsequent intramolecular cyclization. google.com Polar aprotic solvents like DMF are typically used to facilitate these reactions by stabilizing the charged intermediate.

An in-depth analysis of the synthesis and chemical transformations of this compound reveals a molecule of significant interest in organic synthesis, largely due to the interplay of its distinct functional groups. The reactivity of this aromatic ester is profoundly influenced by the electronic and steric properties of its substituents, which dictate its behavior in a wide array of chemical reactions. This article explores the key transformations of this compound, focusing on the role of its electron-withdrawing groups, steric effects, and its utility in various reaction types including hydrolysis, reduction, oxidation, and cyclization.

1 Reactivity of the Aromatic Ring and Functional Groups

The chemical behavior of this compound is governed by the electronic properties of the cyano (-CN) and fluorine (-F) groups, the steric environment around the benzene ring, and the reactivity of the ethyl ester moiety.

1 Role of Electron-Withdrawing Groups (Cyano, Fluorine)

The cyano and fluorine substituents are strong electron-withdrawing groups that significantly influence the molecule's reactivity. quora.com They function through both inductive (-I) and mesomeric/resonance (-M or -R) effects, which decrease the electron density of the aromatic ring. wikipedia.org This electron deficiency makes the benzene ring more susceptible to nucleophilic attack but deactivates it towards electrophilic substitution.

The cyano group, in particular, enhances the electrophilicity at specific positions on the ring, facilitating reactions such as nucleophilic aromatic substitution. Both the cyano and fluorine groups stabilize negative charges on intermediates, which is a key factor in many reaction mechanisms. wikipedia.org For instance, in the hydrolysis of the ester, these groups stabilize the negative charge that develops on the carboxylate oxygen, thereby increasing the acidity of the corresponding carboxylic acid compared to unsubstituted benzoic acid. quora.com The unique combination of these electron-withdrawing groups confers a distinct reactivity profile, making the compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

2 Steric Effects on Reaction Kinetics

Steric hindrance plays a crucial role in the reaction kinetics of molecules with ortho-substituted patterns. In this compound, the fluorine atom is ortho to the ester group, and the cyano group is ortho to the fluorine atom. While the cyano group is linear and not typically considered bulky, its presence in an ortho position can still exert steric effects that influence reaction rates. quora.com

2 Ester Hydrolysis and Transesterification

The ethyl ester group of this compound is a primary site for chemical transformation through hydrolysis and transesterification.

Ester Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 4-cyano-3-fluorobenzoic acid, under either acidic or basic conditions. The strong electron-withdrawing nature of the cyano and fluorine groups makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates show that electron-withdrawing groups accelerate the reaction. researchgate.netcas.cz The rate of hydrolysis is significantly enhanced compared to unsubstituted or electron-donating group-substituted benzoates.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of a catalyst. Transesterification can be catalyzed by acids (like sulfuric acid or p-toluene sulfonic acid), bases, or enzymes. biosynth.combiofueljournal.com For instance, the transesterification of glycerol (B35011) with ethyl acetate (B1210297) is effectively catalyzed by sulfuric acid. biofueljournal.com While specific studies on this compound are limited, the principles of Fischer esterification and transesterification are applicable. google.comgoogle.com Enzyme-catalyzed transesterification, often using lipases, offers a method for high-yield conversion under mild conditions. biosynth.com

| Reaction Type | Typical Reagents | Product | Key Factors |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH (aq) or KOH (aq), Heat | 4-Cyano-3-fluorobenzoic acid salt | Electron-withdrawing groups accelerate the rate. researchgate.netcas.cz |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl, Heat | 4-Cyano-3-fluorobenzoic acid | Reversible reaction, requires excess water. |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Alkyl 4-cyano-3-fluorobenzoate | Catalyst choice and removal of ethanol byproduct are crucial. biofueljournal.com |

3 Reduction of the Cyano Group to Amine

The cyano group is readily reduced to a primary amine (aminomethyl group), a transformation that is fundamental in the synthesis of many pharmaceutical compounds. Several reducing agents can accomplish this conversion.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then further reduced to the amine after an aqueous workup.

Catalytic hydrogenation is another common method, employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide (PtO₂). google.comgoogle.com This method is often preferred in industrial settings for its efficiency and milder conditions compared to metal hydrides. Other chemical reduction methods include the use of tin(II) chloride (SnCl₂/HCl) or iron in hydrochloric acid (Fe/HCl). google.com

It is noteworthy that strong reducing agents like LiAlH₄ can also reduce the ester group to a primary alcohol. masterorganicchemistry.comdoubtnut.com Selective reduction of the cyano group in the presence of the ester, or vice versa, requires careful selection of the reducing agent and reaction conditions. For example, lithium borohydride (B1222165) (LiBH₄) has been used to reduce the ester group of this compound to the corresponding benzyl (B1604629) alcohol, leaving the cyano group intact. prepchem.com

| Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), then H₂O workup | (4-(Aminomethyl)-2-fluorophenyl)methanol | Reduces both cyano and ester groups. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Pd/C catalyst, Solvent (e.g., Ethanol) | Ethyl 4-(aminomethyl)-3-fluorobenzoate | Can often be selective for the cyano group. google.comgoogle.com |

| Lithium Borohydride (LiBH₄) | THF, Reflux | 3-Fluoro-4-cyanobenzyl alcohol | Selectively reduces the ester group. prepchem.com |

4 Oxidation Reactions

The oxidation of this compound and its derivatives can be challenging due to the presence of multiple functional groups and the deactivated nature of the aromatic ring. Direct oxidation of the benzene ring typically requires harsh conditions. More commonly, oxidation reactions target substituents on the ring.

For instance, the oxidation of a methyl group on a related compound, 3-fluoro-4-cyanotoluene, to a carboxylic acid is achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an alkaline solution. However, careful control of temperature and reaction time is necessary to prevent the competing oxidation of the cyano group. Similarly, the oxidation of ortho-substituted benzaldehydes to their corresponding benzoic acids has been studied, highlighting the influence of substituents on the reaction. ias.ac.in While direct oxidation of the ethyl group or the aromatic ring of this compound is not commonly reported, oxidative deoxyfluorination of phenols to aryl fluorides represents a modern approach to forming C-F bonds under oxidative conditions. utah.edu

5 Cyclization Reactions in Heterocycle Formation

This compound is a valuable precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, and the cyano group can participate directly in cyclization.

A key application is in the formation of fused heterocyclic systems. For example, the related mthis compound is used in the synthesis of benzo[c]isoxazol-3-amine (B1506252) derivatives. google.com In this type of reaction, the ortho-disposed cyano and fluoro groups react with a binucleophilic reagent. Copper-catalyzed cyclization of ortho-haloanilides is a general method for forming benzoxazoles and benzothiazoles, where the rate of reaction is dependent on the halogen (I > Br > Cl), consistent with oxidative addition being the rate-determining step. organic-chemistry.org Furthermore, multi-component reactions involving cyano-activated compounds can lead to complex heterocycles like pyranopyrazoles in a single step. aablocks.com

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Ethyl 4-cyano-3-fluorobenzoate is expected to display several characteristic absorption bands corresponding to its distinct functional moieties. The nitrile (C≡N) group typically exhibits a sharp, medium-intensity stretching vibration. The ester functional group will be identifiable by a strong absorption from the carbonyl (C=O) stretch and other vibrations related to the C-O bonds. The carbon-fluorine bond and the aromatic ring also produce signature absorptions.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, the FT-Raman spectrum is particularly useful for observing non-polar bonds. For this compound, the symmetric vibrations of the aromatic ring and the stretching of the cyano group are expected to yield strong signals in the Raman spectrum. scispace.comjst.go.jp The analysis of substituted benzonitriles has shown that the C≡N stretching vibration is a prominent feature in their Raman spectra.

Analysis of Characteristic Vibrational Modes

The assignment of vibrational modes can be predicted by analyzing the spectra of similar molecules. The key vibrational frequencies for this compound are summarized below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H | Stretching | 3000-2850 | FT-IR, FT-Raman |

| Cyano (C≡N) | Stretching | 2240-2220 | FT-IR, FT-Raman |

| Carbonyl (C=O) | Stretching | 1730-1715 | FT-IR |

| Aromatic C=C | Stretching | 1600-1450 | FT-IR, FT-Raman |

| Ester (C-O) | Stretching | 1300-1100 | FT-IR |

| C-F | Stretching | 1250-1020 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the ethyl group protons. The aromatic region will feature complex multiplets due to proton-proton and proton-fluorine couplings. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. kyushu-u.ac.jpchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (ortho to -CN) | 8.2 - 8.0 | Doublet of doublets (dd) | ~8 (H-H), ~2 (H-F) |

| Aromatic-H (ortho to -F) | 8.0 - 7.8 | Doublet of doublets (dd) | ~8 (H-H), ~5 (H-F) |

| Aromatic-H (ortho to -COOEt) | 7.9 - 7.7 | Triplet (t) | ~8 (H-H) |

| -OCH₂CH₃ | 4.5 - 4.3 | Quartet (q) | ~7 |

| -OCH₂CH₃ | 1.5 - 1.3 | Triplet (t) | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the cyano, fluoro, and ester groups. Furthermore, the fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling). acs.orgresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 163 |

| C-F (Aromatic) | 164 - 161 (doublet, ¹JCF) |

| C-COOEt (Aromatic) | 135 - 133 |

| C-H (Aromatic) | 133 - 125 |

| C-CN (Aromatic) | 118 - 116 (doublet, ²JCF) |

| C≡N (Nitrile) | 117 - 115 |

| -OC H₂CH₃ | 63 - 61 |

| -OCH₂C H₃ | 15 - 14 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the intricate structural details of molecules. Among these techniques, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is particularly valuable for establishing direct correlations between protons and the carbon atoms to which they are attached. emerypharma.com The HSQC spectrum displays the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other, with cross-peaks indicating one-bond C-H connectivity. emerypharma.com

For this compound, an HSQC experiment would be instrumental in assigning the signals of the aromatic protons to their corresponding carbons on the benzene (B151609) ring, as well as confirming the assignments of the ethyl ester group's methylene and methyl protons. emerypharma.comscispace.com The aromatic region would show distinct correlations for C5-H5, C6-H6, and C2-H2, while the aliphatic region would confirm the -O-CH₂-CH₃ linkage. This method is routinely used to support structural assignments in complex synthetic molecules, including related benzoate (B1203000) derivatives. rsc.org The solvent system can be optimized to achieve high-resolution spectra, with mixtures like DMSO-d₆ and ionic liquids being employed for challenging samples. nih.gov

Table 1: Representative ¹H-¹³C HSQC Correlation Data for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Assignment |

| Aromatic Proton 1 | Aromatic Carbon 1 | Aromatic C-H |

| Aromatic Proton 2 | Aromatic Carbon 2 | Aromatic C-H |

| Aromatic Proton 3 | Aromatic Carbon 3 | Aromatic C-H |

| Methylene Protons | Methylene Carbon | -O-C H₂-CH₃ |

| Methyl Protons | Methyl Carbon | -O-CH₂-C H₃ |

Note: This table is illustrative, showing the expected correlations. Actual chemical shifts depend on the solvent and experimental conditions.

Isotropic Chemical Shift Analysis

The isotropic chemical shifts observed in the NMR spectra of this compound are heavily influenced by the electronic effects of the fluorine and cyano substituents on the benzene ring. modgraph.co.uk The analysis of these shifts provides insight into the electron distribution within the molecule. The cyano group (-CN) is a strong electron-withdrawing group, and its substituent chemical shifts (SCS) are primarily due to its electric field effect, with negligible magnetic anisotropy. modgraph.co.uk For aromatic systems, π electron effects also play a significant role in determining the final chemical shifts. modgraph.co.uk

The fluorine atom, being highly electronegative, also exerts a strong inductive effect and influences the chemical shifts of nearby carbon and proton nuclei. iucr.org The combination of the para-cyano and meta-fluoro substituents leads to a distinct pattern of deshielding for the aromatic protons and carbons. modgraph.co.uk Furthermore, ¹⁹F NMR can be used to provide information on the local environment of the fluorine nucleus. science.gov The analysis of these substituent-induced chemical shifts, often correlated with parameters like Hammett constants, is a critical aspect of structural verification for substituted aromatic compounds. science.gov

Table 2: Predicted Influence of Substituents on Aromatic Ring Chemical Shifts

| Position | Substituent | Predicted Effect on ¹H Shift | Predicted Effect on ¹³C Shift |

| C1 | -COOEt | Deshielding | Deshielding |

| C3 | -F | Deshielding | Strong Deshielding (direct attachment) |

| C4 | -CN | Deshielding | Shielding (ipso-carbon), Deshielding (adjacent carbons) |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically 70 eV. This process usually generates a distinct molecular ion (M⁺˙) peak, which corresponds to the molecular weight of the compound, and a series of fragment ions that produce a characteristic fragmentation pattern.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak at an m/z corresponding to the molecular weight of 193.17. chemscene.com Plausible fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃) to yield an acylium ion, or the loss of an ethyl radical (•CH₂CH₃) followed by carbon dioxide. The stability of the benzoyl cation and related aromatic fragments would likely result in several prominent peaks in the spectrum.

Table 3: Plausible EI-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Formula of Fragment |

| 193 | [M]⁺˙ | [C₁₀H₈FNO₂]⁺˙ |

| 165 | [M - C₂H₄]⁺˙ | [C₈H₄FNO₂]⁺˙ |

| 148 | [M - OC₂H₅]⁺ | [C₈H₃FN]⁺ |

| 120 | [C₇H₃FN]⁺ | [C₇H₃FN]⁺ |

Note: This table represents a hypothetical fragmentation pattern based on chemical principles.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. derpharmachemica.comrsc.org Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used in conjunction with high-resolution analyzers such as Time-of-Flight (TOF) or Orbitrap. rsc.orgderpharmachemica.com For related fluorinated benzoates, HRMS has been successfully used to confirm the calculated exact masses, providing definitive proof of their chemical formulas. rsc.org

The elemental composition of this compound is C₁₀H₈FNO₂. chemscene.com HRMS analysis would be used to experimentally verify the theoretical exact mass of the molecular ion, distinguishing it from any other ions with the same nominal mass but a different elemental formula.

Table 4: Theoretical Exact Mass Data for HRMS Analysis

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₁₀H₈FNO₂ | 193.05390 |

| [M+H]⁺ | C₁₀H₉FNO₂ | 194.06173 |

| [M+Na]⁺ | C₁₀H₈FNNaO₂ | 216.04369 |

X-ray Crystallography and Solid-State Studies

While NMR and MS provide data on individual molecules, X-ray crystallography reveals how these molecules are arranged in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. rigaku.comfzu.cz The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a map of electron density, from which atomic positions can be determined with very high precision. fzu.cz

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related compounds, such as ethyl 4-amino-3,5-difluorobenzoate, provides significant insight into the expected structural features. iucr.org It is anticipated that the phenyl ring in this compound would be nearly planar. The presence of the electronegative fluorine substituent is known to cause distortions in the bond angles of the phenyl ring. iucr.org In the solid state, the crystal packing would likely be governed by intermolecular interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar cyano and ester groups. The growth of suitable single crystals can often be achieved by slow evaporation from mixed solvent systems.

Table 5: Representative Crystallographic Parameters Based on Analogous Structures

| Parameter | Expected Value/Feature | Reference/Basis |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | P2₁/c or similar | Based on analysis of similar compounds iucr.org |

| C-F Bond Length | ~1.35 Å | Typical for aryl fluorides iucr.org |

| C≡N Bond Length | ~1.14 Å | Typical for aryl nitriles iucr.org |

| Phenyl Ring Geometry | Distorted from ideal hexagon | Influence of electronegative substituents iucr.org |

| Intermolecular Interactions | π-π stacking, C-H···O contacts, C-H···F contacts | Based on analysis of similar compounds iucr.org |

Molecular and Crystal Structure Elucidation

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through single-crystal X-ray diffraction. While specific crystallographic data for this compound is not presently available in the reviewed literature, analysis of closely related substituted benzoate compounds allows for an informed projection of its likely structural characteristics. For instance, similar small organic molecules often crystallize in common centrosymmetric space groups such as P-1 (triclinic) or P2₁/c (monoclinic) semanticscholar.org. The molecular structure would detail the bond lengths, bond angles, and torsion angles that define the conformation of the ethyl ester group relative to the substituted phenyl ring.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0755 (12) |

| b (Å) | 7.5504 (6) |

| c (Å) | 15.8282 (13) |

| β (°) | 105.101 (3) |

| Volume (ų) | 1623.5 (2) |

| Z | 4 |

Hydrogen Bonding and Intermolecular Interactions (e.g., π-stacking)

The crystal packing of this compound is stabilized by a network of non-covalent interactions. The presence of oxygen, nitrogen, and fluorine atoms allows for a variety of weak hydrogen bonds and other interactions. These can include C–H···O and C–H···N hydrogen bonds, which are common motifs in crystal engineering iucr.orgnih.gov.

Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules are expected. semanticscholar.org The electron density of the benzene ring is significantly altered by the electron-withdrawing cyano and fluoro groups and the ester functionality, influencing the geometry of these stacking interactions, which may range from parallel-displaced to T-shaped arrangements. nih.govd-nb.info

Quinoid Character and Bond Angle Distortion Analysis

The substitution pattern of this compound, with an electron-withdrawing cyano group (-CN) para to the ester group (-COOEt), suggests the potential for quinoid character in the benzene ring. huji.ac.il This phenomenon involves a charge transfer from the donor group to the acceptor group, leading to a distortion of the π-electron system. In a quinoidal structure, the C-C bonds adjacent to the substituents shorten, acquiring more double-bond character, while other ring bonds lengthen. huji.ac.ilacs.org The degree of this bond length alternation (BLA) is a measure of the quinoidal character. nih.gov

Additionally, the presence of the highly electronegative fluorine atom ortho to the ester group is expected to cause significant bond angle distortion within the aromatic ring. acs.org This is a common effect observed in fluorinated benzene derivatives, where C-C-C angles involving the fluorine-substituted carbon atom deviate from the ideal 120° of a regular hexagon. researchgate.net

| Bond | Description | Length (Å) |

|---|---|---|

| a | C=N double bond | 1.285 |

| b | C-N single bond | 1.382 |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified and analyzed. sapub.org The surface is color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii. semanticscholar.org

This analysis can be deconstructed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the total Hirshfeld surface area. For substituted benzoates, the most significant contributions typically arise from H···H, O···H/H···O, and C···H/H···C contacts. nih.govsapub.org The presence of fluorine and a cyano group would introduce additional F···H and N···H contacts, the percentages of which would elucidate their specific roles in the crystal packing. nih.govmdpi.com

| Interaction Type | 2-oxo-2H-Chromen-6-yl 4-Methoxybenzoate (%) sapub.org | Methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate (%) nih.gov |

|---|---|---|

| H···H | 33.3 | 33.5 |

| O···H / H···O | 34.9 | 8.1 |

| C···H / H···C | 16.0 | 14.3 |

| C···C | 10.4 | - |

| O···C / C···O | 4.4 | - |

| Cl···H / H···Cl | - | 20.5 |

| N···H / H···N | - | 4.6 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict a wide range of molecular properties with high accuracy. osti.govresearchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are routinely employed to investigate the properties of organic molecules, including substituted benzoates and benzonitriles. researchgate.netnih.govresearchgate.net Such studies provide foundational data for geometry optimization, vibrational frequency analysis, and understanding electronic behavior.

Optimized Molecular Geometry

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like Ethyl 4-cyano-3-fluorobenzoate, this would involve calculating key bond lengths (e.g., C-F, C≡N, C=O, C-O) and bond angles to describe the spatial relationship between the benzene (B151609) ring, the cyano group, the fluorine atom, and the ethyl ester group. nih.gov These theoretical parameters are crucial as they form the basis for all other subsequent calculations and can be compared with experimental data from techniques like X-ray crystallography if available. koreascience.kr

A hypothetical data table for the optimized geometry of this compound, based on standard DFT calculations, would resemble the following:

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This data is illustrative and not from a published study on the specific molecule.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Angle | F-C-C | ~118° |

| Bond Angle | N-C-C | ~179° |

Vibrational Frequency Prediction and Assignment

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. This analysis predicts the frequencies of the fundamental modes of vibration, which correspond to the absorption bands observed in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculations help in assigning specific spectral peaks to particular molecular motions, such as the stretching of the C≡N and C=O bonds or the bending of C-H bonds. researchgate.netresearchgate.net Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-based discrepancies. nih.gov

A table of predicted vibrational frequencies helps to interpret experimental spectroscopic data:

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments (Note: This data is illustrative and not from a published study on the specific molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C≡N) | ~2240 | Cyano group stretching |

| ν(C=O) | ~1725 | Carbonyl stretching |

| ν(C-F) | ~1250 | Carbon-Fluorine stretching |

| ν(C-H) aromatic | ~3070 | Aromatic C-H stretching |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of a molecule. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemscene.com The energies of these orbitals and the gap between them provide valuable information about the molecule's stability and reactivity. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). chemscene.com This gap is a critical parameter for determining molecular stability; a large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. chemscene.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. The chemical potential (µ) measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: µ = (EHOMO + ELUMO) / 2

The absolute electronegativity (χ) is the negative of the chemical potential (χ = -µ). It represents the molecule's ability to attract electrons. researchgate.net

Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap: η = (ELUMO – EHOMO) / 2

A "hard" molecule has a large energy gap, while a "soft" molecule has a small one. The inverse of hardness is chemical softness (S = 1/η), which indicates a higher polarizability and reactivity. researchgate.net

Table 3: Hypothetical Frontier Orbital Properties and Global Reactivity Descriptors (Note: This data is illustrative and not from a published study on the specific molecule.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.9 |

| LUMO Energy | ELUMO | - | -3.1 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.8 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -5.5 |

| Electronegativity | χ | -µ | 5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.4 |

Electrophilicity (ω)

The global electrophilicity index (ω) is a crucial quantum chemical descriptor that quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index indicates a greater capacity to act as an electrophile in chemical reactions.

For aromatic systems, substituent groups significantly influence electrophilicity. The cyano (-CN) and fluoro (-F) groups on the benzene ring of this compound are electron-withdrawing, which is expected to increase the molecule's electrophilicity. In studies of related compounds, such as substituted pyridines, the 4-cyano substitution results in a low rate constant for quaternization with ethyl iodide, indicating a decrease in nucleophilicity and thus an increase in electrophilic character. nih.gov For instance, the electrophilicity of ethyl 4-cyanobenzoate (B1228447), a structurally similar compound, is influenced by the strong electron-withdrawing nature of the cyano group. acs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify charge distribution. uni-muenchen.dewolfram.com

Red and Yellow Regions : Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative nitrogen atom of the cyano group, the oxygen atoms of the ester group, and the fluorine atom. researchgate.netresearchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive regions are expected around the hydrogen atoms of the ethyl group and the aromatic ring.

Green Regions : Represent areas of neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the Lewis-like chemical bonding picture of lone pairs and bonds. uni-muenchen.de It examines intramolecular delocalization and charge transfer between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions through second-order perturbation theory. uni-muenchen.dewisc.edu

For this compound, significant donor-acceptor interactions would include:

Delocalization of lone pair electrons from the oxygen atoms of the ester group (n(O)) to the antibonding orbitals (π*) of the C=O bond and the aromatic ring.

Charge transfer from the lone pairs of the fluorine atom (n(F)) to the antibonding sigma orbitals (σ*) of the adjacent C-C bonds in the ring.

Interactions involving the lone pair of the nitrogen atom (n(N)) of the cyano group and the antibonding orbitals of the phenyl ring.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) - Hypothetical | Significance |

|---|---|---|---|---|

| LP (O1) carbonyl | π* (C-O) ester | n → π | ~30-60 | Resonance stabilization within the ester group. |

| LP (O2) ether | σ (C-C) ring | n → σ | ~2-5 | Stabilization via electron delocalization into the ring. |

| LP (F) | σ (C-C) ring | n → σ | ~1-4 | Contribution of the fluorine atom to ring stability. |

| π (C=C) ring | π (C≡N) | π → π* | ~15-25 | Conjugation between the phenyl ring and the cyano group. |

Basis Set Selection and Level of Theory (e.g., B3LYP, MP2)

The accuracy of computational chemistry studies heavily relies on the chosen level of theory and the basis set. researchgate.net

Level of Theory:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a widely used hybrid functional in Density Functional Theory (DFT). It combines the exact Hartree-Fock exchange with DFT exchange-correlation functionals, offering a good balance between computational cost and accuracy for a wide range of molecular systems. researchgate.netscience.gov It is often employed for geometry optimization and frequency calculations. dntb.gov.ua

MP2 (Møller-Plesset perturbation theory of the second order) : As a post-Hartree-Fock method, MP2 incorporates electron correlation, which is neglected in Hartree-Fock theory. nih.govresearchgate.net It is more computationally demanding than B3LYP but can provide more accurate results for properties like interaction energies and reaction barriers where electron correlation is significant. dntb.gov.ua

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the quality of the calculation.

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) : These are commonly used basis sets. The numbers indicate the number of Gaussian functions used. Additions like 'd,p' (polarization functions) and '++' (diffuse functions) are included to provide more flexibility for describing the electron distribution, especially in molecules with lone pairs, polar bonds, and for calculating properties of anions. researchgate.netresearchgate.net

Correlation-consistent basis sets (e.g., cc-pVTZ) : These sets, such as 'correlation-consistent polarized Valence Triple-Zeta', are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. researchgate.net

| Method/Basis Set | Description | Typical Application |

|---|---|---|

| B3LYP | Hybrid DFT functional. Good cost-to-accuracy ratio. | Geometry optimization, vibrational frequencies, electronic properties. science.gov |

| MP2 | Ab initio method including electron correlation. More accurate but costlier than DFT. | Interaction energies, systems where dispersion forces are important. nih.govdntb.gov.ua |

| 6-311++G(d,p) | Pople-style triple-zeta basis set with diffuse and polarization functions. | Provides accurate descriptions for polar molecules and anions. researchgate.netresearchgate.net |

| cc-pVTZ | Correlation-consistent triple-zeta basis set. | High-accuracy energy calculations and property predictions. researchgate.net |

Ab Initio Calculations (e.g., Hartree-Fock, MP2)

Ab initio (from first principles) calculations are based directly on quantum mechanics without the use of experimental data.

Hartree-Fock (HF) Theory : This is the most fundamental ab initio method. It approximates the many-electron wavefunction as a single Slater determinant, but it does not fully account for electron correlation, which can limit its accuracy for certain properties. researchgate.netrsc.org It often serves as a starting point for more sophisticated methods.

Møller-Plesset (MP) Perturbation Theory : This is a common method to improve upon the Hartree-Fock results by including electron correlation. MP2, the second-order correction, is the most common level and generally offers a significant improvement in accuracy over HF, particularly for non-covalent interactions. nih.govresearchgate.net Ab initio calculations are essential for obtaining reliable molecular structures, vibrational frequencies, and thermochemical data. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. srce.hr An MD simulation calculates the trajectory of particles in a system by numerically solving Newton's equations of motion. This approach provides valuable insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., a solvent). ifj.edu.pl

For this compound, MD simulations could be employed to:

Explore its conformational landscape, particularly the rotation around the C-O and C-C single bonds of the ethyl ester group.

Simulate its behavior in different solvents to understand solvation effects.

Study its interaction with biological macromolecules, such as proteins, if it were being investigated as a potential ligand. srce.hr

Quantum Chemical Parameters and Reactivity Descriptors

Several quantum chemical parameters are calculated to describe the global reactivity of a molecule. These are often derived from the energies of the frontier molecular orbitals (HOMO and LUMO). acs.orgscience.gov

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.netscience.gov

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is approximated as half the HOMO-LUMO gap. Softness is the reciprocal of hardness.

Fukui Functions : These descriptors are used to identify the most reactive sites within a molecule, indicating which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Computational Validation with Experimental Data

The validation of computational models through correlation with experimental data is a cornerstone of modern chemical research. For this compound, a comprehensive understanding of its structural and electronic properties can be achieved by comparing theoretical calculations with experimental spectroscopic results. While direct and complete experimental versus theoretical studies on this compound are not extensively available in the public domain, a robust analysis can be constructed by examining closely related compounds. A pivotal study on 4-Cyano-3-fluorobenzaldehyde (4C3FB) provides a strong foundation for this comparative analysis, given its structural similarity, differing only by the substitution of an ethyl ester group for an aldehyde group. researchgate.net This section will leverage the detailed findings on 4C3FB to infer and discuss the expected correlations for this compound, supplemented by any available data for the title compound or its immediate precursors.

Theoretical calculations for these types of molecules are typically performed using Density Functional Theory (DFT), a method that has proven to provide excellent agreement with experimental results for vibrational and electronic properties. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of a molecule, observed through FT-IR and FT-Raman spectroscopy, are highly characteristic of its structure and bonding. Theoretical calculations can predict these vibrational frequencies, and the comparison with experimental spectra allows for precise assignment of the observed bands.

For the analogous 4-Cyano-3-fluorobenzaldehyde, a detailed vibrational analysis was conducted using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The calculated vibrational frequencies were found to be in good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net Key vibrational modes for the shared 4-cyano-3-fluorobenzoyl core are expected to be very similar in this compound.

Below is a comparative table of selected experimental and calculated vibrational frequencies for 4-Cyano-3-fluorobenzaldehyde, which serves as a model for this compound.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Cyano-3-fluorobenzaldehyde researchgate.net

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

|---|---|---|---|

| C-H stretching (aromatic) | 3063 | 3060 | 3035 |

| C≡N stretching | 2240 | 2238 | 2235 |

| C=O stretching | 1719 | 1715 | 1705 |

| C-F stretching | 1260 | 1258 | 1255 |

Data sourced from a study on 4-Cyano-3-fluorobenzaldehyde. researchgate.net

The strong correlation observed for the aldehyde analog suggests that DFT calculations for this compound would similarly yield vibrational frequencies in close agreement with experimental data. The characteristic C≡N and C-F stretching frequencies are particularly useful for identifying the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra.

A study on 4-Cyano-3-fluorobenzaldehyde provides a comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts in a DMSO solvent. researchgate.net The calculated values, obtained using the GIAO method with the B3LYP/6-311++G(d,p) level of theory, show a good linear correlation with the experimental data. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Cyano-3-fluorobenzaldehyde researchgate.net

| Atom | Experimental ¹H NMR | Calculated ¹H NMR | Experimental ¹³C NMR | Calculated ¹³C NMR |

|---|---|---|---|---|

| C1-H | 8.25 | 8.15 | - | - |

| C2-H | 8.10 | 8.00 | - | - |

| C5-H | 7.95 | 7.85 | - | - |

| C1 | - | - | 135.5 | 134.8 |

| C2 | - | - | 131.2 | 130.5 |

| C3 | - | - | 163.8 (C-F) | 162.9 |

| C4 | - | - | 115.6 (C-CN) | 114.9 |

| C5 | - | - | 128.9 | 128.1 |

| C6 | - | - | 118.5 | 117.8 |

| C=O | 9.98 | 9.85 | 192.3 | 191.5 |

Data sourced from a study on 4-Cyano-3-fluorobenzaldehyde in DMSO solvent. researchgate.net

For this compound, similar correlations are expected. The chemical shifts of the aromatic protons and carbons would be comparable, with additional signals corresponding to the ethyl group. Experimental ¹H and ¹³C NMR data for a related compound, 1-(4-cyanophenyl)ethyl 4-cyano-2-fluorobenzoate, show the characteristic aromatic signals, further supporting the expected chemical shifts for the title compound. rsc.org

Electronic Properties (UV-Vis Spectroscopy and Frontier Molecular Orbitals)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these transitions.

In the study of 4-Cyano-3-fluorobenzaldehyde, the experimental UV-Vis spectrum was compared with the theoretically calculated spectrum, showing good agreement. researchgate.net The calculated HOMO and LUMO energies were -7.937 eV and -3.086 eV, respectively, resulting in an energy gap of 4.851 eV. researchgate.net This energy gap is related to the electronic stability and reactivity of the molecule.

Table 3: Calculated Electronic Properties for 4-Cyano-3-fluorobenzaldehyde researchgate.net

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.937 |

| LUMO Energy | -3.086 |

Data sourced from a study on 4-Cyano-3-fluorobenzaldehyde. researchgate.net

For this compound, the electronic properties are expected to be similar, with the ethyl ester group causing minor shifts in the HOMO and LUMO energy levels. The validation of these computational predictions against experimental UV-Vis spectra would provide a deeper insight into the electronic structure of this compound.

Applications in Advanced Organic Synthesis

Precursor in Complex Organic Molecule Synthesis

The strategic placement of electron-withdrawing groups (cyano and fluoro) and an ester functional group makes Ethyl 4-cyano-3-fluorobenzoate an activated substrate for a variety of chemical reactions. It serves as a fundamental building block for creating more elaborate molecules. bldpharm.com

This compound and its close analogs are important precursors in the synthesis of both pharmaceuticals and agrochemicals. guidechem.com The presence of the fluorine atom and cyano group allows for the introduction of these moieties into target molecules, which can significantly influence their biological activity. For instance, the related compound 4-cyano-3-fluorobenzoic acid is used as a starting material in the synthesis of various 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. researchgate.net The compound is also noted for its role as an intermediate in the creation of new compounds with potential antibacterial activity and in the synthesis of pesticides.

A notable application is in the development of intermediates for complex active pharmaceutical ingredients. For example, it is related to the synthesis of Enzalutamide, a non-steroidal antiandrogen medication. pharmaffiliates.com Its structural framework is also utilized in creating compounds for the production of specialty chemicals with specific properties.

The rigid, rod-like structure inherent to the benzoate (B1203000) core of this compound makes it a suitable precursor for liquid crystal materials. guidechem.com Derivatives of this compound, such as 4-Cyano-3-fluorophenyl 4-ethylbenzoate, are themselves liquid crystals. bldpharm.com These materials exhibit mesophases, which are states of matter intermediate between conventional liquids and solid crystals. synthon-chemicals.com

Research into the homologous series of 4-cyano-3-fluorophenyl 4'-n-alkylbenzoates (nCFPB) has provided detailed insights into their phase transition behavior and molecular dynamics, which are critical properties for their application in display technologies and other electro-optic devices. researchgate.net The specific combination of the cyano and fluoro substituents influences the material's dielectric anisotropy and other physical properties essential for liquid crystal performance.

In modern synthetic chemistry, this compound serves as a key building block for constructing novel molecular scaffolds. google.com These scaffolds form the core structures of new chemical entities that can be further elaborated to explore new chemical space. The compound's reactivity allows it to be incorporated into larger, more complex frameworks, including those used for developing adenylyl cyclase inhibitors for potential therapeutic use. google.com

A significant application of this building block approach is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). rsc.org By incorporating a fluorine-18 (B77423) isotope, researchers can create PET tracers from precursors like this compound. rsc.org This enables non-invasive imaging in diagnostic medicine and biomedical research, facilitating the study of biological processes at the molecular level. researchgate.net

Synthesis of Liquid Crystal Materials

Intermediate in Medicinal Chemistry

The role of this compound as an intermediate is particularly prominent in medicinal chemistry, where it facilitates the synthesis of compounds designed to interact with biological targets.

This compound is a precursor for a wide range of pharmacologically active molecules. google.com Its derivatives have been investigated for their potential to modulate the activity of various enzymes and receptors. For instance, it has been used in the synthesis of RORgammaT (Retinoid-related orphan receptor gamma t) inhibitors, which are being explored for the treatment of autoimmune and inflammatory diseases. google.com The cyano and fluoro groups are often crucial for the binding affinity and selectivity of the final drug candidate.

Table 1: Examples of Synthesized Compound Classes and Their Applications

| Compound Class/Derivative | Application Area | Research Finding |

|---|---|---|

| Enzalutamide Intermediate | Pharmaceuticals | Used in the synthesis of a non-steroidal antiandrogen medication. pharmaffiliates.com |

| 4-Cyano-3-fluorophenyl 4'-n-alkylbenzoates | Liquid Crystals | Exhibits mesomorphic properties essential for display technologies. researchgate.net |

| Fluorine-18 Labeled Tracers | Medical Imaging (PET) | Serves as a building block for creating radiolabeled imaging agents. rsc.org |

| RORgammaT Inhibitors | Medicinal Chemistry | Acts as a precursor for compounds targeting autoimmune diseases. google.com |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to drug discovery. mdpi.com They are present in a vast number of approved drugs and natural products. openmedicinalchemistryjournal.comamazonaws.com this compound is a valuable starting material for synthesizing fluorinated heterocyclic compounds. mdpi.com

Its chemical structure allows for cyclization reactions to form various heterocyclic systems. For example, it is used in the synthesis of benzisoxazole derivatives. google.com The synthesis of such heterocyclic scaffolds is a key strategy in medicinal chemistry to develop new therapeutic agents with a wide range of potential pharmacological activities, including anticancer, antifungal, and antibacterial properties. openmedicinalchemistryjournal.com

Table 2: Heterocyclic Scaffolds in Drug Discovery

| Heterocyclic Scaffold | Importance in Medicinal Chemistry |

|---|---|

| Benzisoxazole | A core structure in various pharmacologically active compounds. google.com |

| Quinazoline (B50416) | A versatile bicyclic heterocycle with many medicinal applications, including in anticancer agents. researchgate.netamazonaws.com |

| Pyrido[2,3-d]pyrimidine | A nitrogen-containing heterocyclic system investigated for various biological activities. researchgate.net |

Synthesis of Heterocyclic Compounds for Drug Discovery

Quinolines and Quinazoline Derivatives

While direct synthesis routes starting from this compound are not extensively detailed in the cited literature, its parent molecule, 4-cyano-3-fluorobenzoic acid, is explicitly used as a starting material for the creation of 2,4-diaminoquinazoline derivatives. researchgate.netsioc-journal.cnresearchgate.net These syntheses typically involve an acylation reaction followed by a ring-closure reaction. researchgate.netsioc-journal.cnresearchgate.net The process highlights the utility of the 4-cyano-3-fluorobenzoyl scaffold in building the quinazoline ring system, which is a core structure in many biologically active molecules. researchgate.netresearchgate.netscispace.com The ethyl ester serves as a synthetically convenient form of the carboxylic acid for these transformations.

The general approach for this synthesis is outlined in the table below:

Table 1: Synthesis of 2,4-Diaminoquinazoline Derivatives

| Starting Material | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 4-Cyano-3-fluorobenzoic acid | Acylation and Ring-Closure | 2,4-Diaminoquinazoline derivatives | researchgate.netsioc-journal.cnresearchgate.net |

Pyridine (B92270) Derivatives

The 4-cyano-3-fluorobenzoyl skeleton is also integral to the synthesis of pyridine-containing heterocycles. Research demonstrates the use of 4-cyano-3-fluorobenzoic acid as a precursor for synthesizing 2,4-diaminopyrido[2,3-d]pyrimidine derivatives. researchgate.netsioc-journal.cnresearchgate.net These complex heterocyclic systems, which contain a fused pyridine ring, are built using methods involving acylation and subsequent ring-closure reactions. researchgate.netsioc-journal.cn This application underscores the role of the compound's structural framework in accessing advanced nitrogen-containing heterocycles. This compound can be considered a suitable precursor for these syntheses, typically requiring hydrolysis to the active carboxylic acid form. researchgate.netsioc-journal.cnresearchgate.net

Table 2: Synthesis of Pyridine-Containing Derivatives

| Starting Material | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 4-Cyano-3-fluorobenzoic acid | Acylation and Ring-Closure | 2,4-Diaminopyrido[2,3-d]pyrimidine derivatives | researchgate.netsioc-journal.cnresearchgate.net |

Thiazolidinones

The synthesis of thiazolidinone rings typically involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid, such as thioglycolic acid. nih.govmdpi.com Other routes may involve reactions with thiosemicarbazones. mdpi.com Based on the available literature, there is no direct evidence of this compound or its corresponding acid being used as a primary building block in the synthesis of thiazolidinone derivatives. nih.govmdpi.comnih.gov

Benzisoxazoles

In the synthesis of benzisoxazole derivatives, the closely related compound, Mthis compound, has been utilized as a key reactant. google.com A general synthetic scheme describes the reaction of Mthis compound in dimethylformamide (DMF), leading to precursors that can be further elaborated to form the benzisoxazole ring system. google.com Given the similar reactivity of methyl and ethyl esters in this context, this compound is expected to be an equally viable substrate for such synthetic strategies.

Synthesis of Enzalutamide and Related Impurities/Intermediates